molecular formula C21H19N5O2 B2594469 N-(3-methylphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 841212-05-3

N-(3-methylphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2594469
CAS No.: 841212-05-3
M. Wt: 373.416
InChI Key: HTKVCQIXMXBUPZ-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidin-4-one core substituted at the 1-position with a 4-methylphenyl group and at the 5-position with a 2-(3-methylphenylacetamido)ethyl chain. Its structure combines a heterocyclic scaffold with aryl and acetamide functionalities, commonly associated with kinase inhibition or antimicrobial activity .

Properties

IUPAC Name

N-(3-methylphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-14-6-8-17(9-7-14)26-20-18(11-23-26)21(28)25(13-22-20)12-19(27)24-16-5-3-4-15(2)10-16/h3-11,13H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKVCQIXMXBUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multiple steps. One common method includes the condensation of 3-methylphenylhydrazine with ethyl acetoacetate to form a pyrazolone intermediate. This intermediate is then reacted with 4-methylbenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent but often involve catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine compounds.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific kinases that are crucial for cancer cell proliferation and survival. For instance, derivatives of pyrazolo compounds have shown promising results against various cancer cell lines such as MCF7 (breast cancer) and A375 (melanoma) with notable IC50 values indicating their cytotoxic potential .

Anti-inflammatory Properties

The pyrazole moiety is recognized for its anti-inflammatory effects. Compounds similar to N-(3-methylphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide have been associated with the inhibition of inflammatory pathways and cytokine release, making them candidates for treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the Pyrazolo Scaffold: This involves cyclization reactions to create the pyrazolo structure.
  • Functionalization: Introduction of the acetamide group and methyl phenyl substituents to enhance biological activity.

A detailed understanding of these synthetic pathways is crucial for developing analogs with improved efficacy and safety profiles .

Comparative Data Table

Compound NameStructureAnticancer Activity (IC50)Anti-inflammatory Activity
N-(3-methylphenyl)-2-[1-(4-methylphenyl)-...StructureMCF7: 1.88 µM; A375: 2.12 µMModerate
Related Compound AStructure0.98 µM (CDK2 inhibitor)High
Related Compound BStructure3.79 µM (MCF7)Low

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds:

  • A study highlighted a derivative showing significant anticancer activity against multiple cell lines with a focus on its mechanism involving apoptosis induction .
  • Another research report emphasized the anti-inflammatory properties exhibited by pyrazole derivatives in animal models of arthritis .

These findings underscore the potential of N-(3-methylphenyl)-2-[1-(4-methylphenyl)-... as a valuable candidate for further pharmacological exploration.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction and metabolic processes.

Comparison with Similar Compounds

Core Heterocyclic Modifications

Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

  • Example 53 () : Contains a 1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl substituent. The chromene ring and fluorine atoms enhance π-π stacking and metabolic stability compared to the methylphenyl groups in the target compound .
  • 1-(4-Methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one () : Substituted with a methoxy group, improving solubility but reducing lipophilicity relative to the methyl group in the target compound .

Pyrimido[5,4-b]indol-4-one ()
The thioacetamide group (2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)thio]) introduces sulfur, which may alter electronic properties and redox sensitivity compared to the oxygen-based acetamide in the target compound .

Thiazolidinone Analogues () 2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide replaces the pyrazolo-pyrimidine core with a thiazolidinone ring.

Substituent Variations

Compound Key Substituents Molecular Weight (g/mol) Functional Impact
Target Compound 4-Methylphenyl, 3-methylphenylacetamide ~433.5 (estimated) Balanced lipophilicity, moderate steric effects
Example 53 () Fluorophenyl, chromen-2-yl 589.1 Enhanced binding affinity, metabolic stability
Compound Thioacetamide, 4-methylphenyl 537.67 Increased redox reactivity
Compound Benzylidene-thiazolidinone, 2-methylphenyl ~400–450 (estimated) Steric hindrance, altered solubility

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity : The target compound’s methyl groups confer moderate logP values (~3.5), whereas fluorinated analogues (e.g., Example 53) exhibit higher logP (~4.2) due to fluorine’s hydrophobicity .
  • Solubility : Methoxy-substituted derivatives () show improved aqueous solubility compared to methyl groups .
  • Metabolic Stability : Fluorine atoms in Example 53 reduce oxidative metabolism, whereas the target compound’s methyl groups may undergo faster hepatic clearance .

Biological Activity

N-(3-methylphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its antibacterial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

1. Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit promising antibacterial properties. For instance, a study synthesized various pyrazole derivatives and evaluated their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The compound this compound showed significant activity with minimum inhibitory concentrations (MICs) as low as 0.062 µg/mL against certain bacterial strains .

Table 1: Antibacterial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)
3aStaphylococcus aureus0.1250.25
3aEscherichia coli0.0620.125
6Pseudomonas aeruginosa0.1870.375

The study indicated that modifications in the chemical structure of pyrazole derivatives could enhance their antibacterial potency. For example, the introduction of hydrophilic groups at specific positions increased effectiveness against bacterial growth compared to standard antibiotics like Erythromycin and Amikacin .

2. Anticancer Activity

The anticancer potential of this compound has also been explored extensively. Various studies have reported its cytotoxic effects on different cancer cell lines. For instance, compounds derived from this scaffold have shown IC50 values ranging from 0.28 µM to over 40 µM against several cancer types including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) .

Table 2: Cytotoxicity of Pyrazolo Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AMCF71.88
Compound BA54926
Compound CHepG20.74

These findings suggest that the pyrazolo[3,4-d]pyrimidine scaffold can be optimized for higher efficacy in anticancer therapy by altering substituents on the phenyl rings or modifying the pyrazole core structure.

3. Anti-inflammatory Properties

In addition to its antibacterial and anticancer activities, this compound has been investigated for anti-inflammatory effects. Pyrazole derivatives have been linked to inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory pathways .

Case Studies

Case Study 1: A research group synthesized a series of pyrazolo derivatives and tested them for anti-inflammatory activity in vitro. The results indicated that certain compounds significantly reduced TNF-alpha levels in stimulated macrophages.

Case Study 2: Another study focused on the effect of this compound on arthritis models in rats. The compound demonstrated a marked reduction in joint swelling and pain scores compared to controls.

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